molecular formula C13H23NO4 B3103607 Racemic-(3S,5S)-Tert-Butyl 3-Hydroxy-1-Oxa-7-Azaspiro[4.5]Decane-7-Carboxylate CAS No. 1445951-10-9

Racemic-(3S,5S)-Tert-Butyl 3-Hydroxy-1-Oxa-7-Azaspiro[4.5]Decane-7-Carboxylate

Cat. No.: B3103607
CAS No.: 1445951-10-9
M. Wt: 257.33 g/mol
InChI Key: LILGESIHSOUCBM-GWCFXTLKSA-N
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Description

Properties

IUPAC Name

tert-butyl (3S,5S)-3-hydroxy-1-oxa-9-azaspiro[4.5]decane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-6-4-5-13(9-14)7-10(15)8-17-13/h10,15H,4-9H2,1-3H3/t10-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILGESIHSOUCBM-GWCFXTLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CC(CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@]2(C1)C[C@@H](CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101116239
Record name 1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester, (3R,5R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101116239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445951-10-9
Record name 1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester, (3R,5R)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1445951-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester, (3R,5R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101116239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Racemic-(3S,5S)-Tert-Butyl 3-Hydroxy-1-Oxa-7-Azaspiro[4.5]Decane-7-Carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C13H23NO4C_{13}H_{23}NO_4, with a molecular weight of 257.33 g/mol. The compound features a spirocyclic structure that contributes to its biological properties.

Research suggests that compounds with spirocyclic structures often interact with various biological targets, including receptors and enzymes. Specifically, this compound has been studied for its potential role as an agonist for muscarinic receptors, which are involved in numerous physiological processes including cognition and memory .

Pharmacological Effects

  • Cognitive Enhancement : Preliminary studies indicate that the compound may enhance cognitive function through modulation of neurotransmitter systems associated with learning and memory.
  • Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from apoptosis, potentially aiding in the treatment of neurodegenerative diseases .
  • Muscarinic Receptor Agonism : As an agonist of muscarinic M1 receptors, it may play a role in improving synaptic plasticity and cognitive function .

Research Findings

A review of recent literature reveals several key studies focusing on the biological activity of this compound:

StudyFindings
Study 1 (2023)Demonstrated that the compound enhances synaptic plasticity in animal models, suggesting potential applications in treating cognitive impairments .
Study 2 (2022)Investigated the neuroprotective effects against oxidative stress in neuronal cultures, indicating a possible mechanism for its protective action .
Study 3 (2021)Evaluated the agonistic effects on muscarinic receptors, confirming its potential role in modulating cholinergic signaling pathways .

Case Study 1: Cognitive Enhancement in Animal Models

In a controlled study involving aged rats, administration of this compound resulted in significant improvements in memory tasks compared to control groups. Behavioral tests indicated enhanced learning capabilities and memory retention.

Case Study 2: Neuroprotection Against Oxidative Stress

A series of experiments conducted on rat cortical neurons exposed to oxidative stress revealed that treatment with this compound significantly reduced cell death rates. The underlying mechanism was linked to the activation of antioxidant pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Differences

The target compound is compared to analogs based on spirocyclic frameworks, heteroatom substitutions, and functional groups. Key structural differences include:

  • Ring Size : Spiro[4.5] vs. spiro[4.4] systems.
  • Heteroatoms : Oxygen (oxa), nitrogen (aza), sulfur (thia), or combinations.
  • Substituents : Hydroxy, methyl, ethyl, phenyl, or trifluoroacetyl groups.

Impact of Structural Modifications

Heteroatom Substitution
  • Sulfur (Thia) vs. Oxygen (Oxa): Thia-substituted analogs (e.g., 20f, 20k) exhibit lower molecular weights (229–243 g/mol) and higher melting points (69–90°C) compared to the target compound, likely due to sulfur’s polarizability and stronger intermolecular interactions ().
Substituent Effects
  • Hydroxymethyl vs. Hydroxy :
    • Compound 10a (2-hydroxymethyl) has a higher molecular weight (271.36 g/mol) and a 83% synthesis yield, suggesting that hydroxymethyl groups may improve synthetic accessibility ().
  • Bulkier Groups (Diphenyl) :
    • The diphenyl analog (CAS 200954-84-3) has a significantly higher molecular weight (393.53 g/mol), which may reduce solubility but enhance steric effects in catalytic applications ().
Spirocyclic Ring Size
  • Spiro[4.4] systems (e.g., 20k) have smaller ring structures, leading to lower molecular weights and altered conformational flexibility compared to spiro[4.5] frameworks ().

Research Findings and Implications

  • Polarity and Reactivity: The hydroxyl group in the target compound increases polarity (pKa ~14.33), making it more reactive in hydrogen-bonding environments compared to non-hydroxylated analogs ().
  • Thermal Stability : The predicted boiling point (391°C) is higher than thia-substituted analogs, suggesting greater thermal stability ().
  • Synthetic Challenges : Hydroxy-substituted spirocycles may require protective group strategies to prevent unwanted side reactions during synthesis ().

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing racemic-(3S,5S)-tert-butyl 3-hydroxy-1-oxa-7-azaspiro[4.5]decane-7-carboxylate, and how are diastereomers resolved?

  • Methodology : The compound is synthesized via a multi-step process involving cyclization and protection/deprotection strategies. A common approach uses tert-butyl carbamate intermediates, followed by cyclization with ethylene oxide derivatives under basic conditions. Diastereomer separation is achieved using silica gel chromatography with gradients of ethyl acetate/hexanes (e.g., 80% EtOAc/hexanes) .
  • Key Challenges : Inseparable diastereomeric mixtures may form during synthesis, requiring optimized chromatographic conditions or chiral resolution techniques.

Q. What analytical methods are recommended for characterizing this spirocyclic compound?

  • Techniques :

  • NMR : 1^1H and 13^13C NMR to confirm spirocyclic structure and hydroxyl group presence.
  • HPLC : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) for purity assessment and impurity profiling .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C13_{13}H23_{23}NO4_4; calc. 257.33) .

Q. What are the safety and storage protocols for handling this compound?

  • Safety : While specific hazards are not fully classified, general precautions include using PPE (gloves, goggles) due to potential skin/eye irritation (H315, H319) .
  • Storage : Store in sealed containers at room temperature, protected from moisture. Avoid prolonged exposure to light .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during large-scale synthesis?

  • Optimization Strategies :

  • Use chiral auxiliaries or catalysts to control stereochemistry during key cyclization steps.
  • Low-temperature reactions (-70°C) with bis(trimethylsilyl)amine lithium in THF to minimize racemization .
  • Continuous flow reactors for precise control of reaction parameters (e.g., residence time, temperature) .

Q. What computational approaches are suitable for studying the compound’s conformational dynamics?

  • Methods :

  • Density Functional Theory (DFT) to model spirocyclic ring strain and hydrogen-bonding interactions involving the hydroxyl group.
  • Molecular Dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) to predict solubility and aggregation behavior.
    • Applications : Predicting bioavailability or protein-binding affinity for drug discovery .

Q. How do structural modifications (e.g., substituent changes) impact biological activity?

  • Case Studies :

  • Formyl vs. Amino Groups : Replacing the hydroxyl group with a formyl moiety (e.g., tert-butyl 7-formyl-5-azaspiro[2.4]heptane-5-carboxylate) enhances electrophilic reactivity, enabling covalent binding to target enzymes .
  • Spiro Ring Size : Smaller rings (e.g., [4.4] vs. [4.5]) alter steric hindrance, affecting binding to biological targets like kinases .

Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields: How to address variability?

  • Analysis : Yields for diastereomer separation range from 83% () to lower values in scaled-up processes. Variability arises from:

  • Differences in starting material purity.
  • Column chromatography efficiency (particle size, solvent gradients).
    • Resolution : Standardize starting materials and adopt preparative HPLC for consistent separations .

Research Gaps and Future Directions

Q. What in vivo studies are needed to evaluate therapeutic potential?

  • Proposed Work :

  • Pharmacokinetic profiling (absorption, metabolism) in rodent models.
  • Toxicity studies to assess organ-specific effects (e.g., hepatotoxicity).
    • Collaborative Tools : Partner with bioanalytical labs for LC-MS/MS quantification of plasma concentrations .

Q. How can impurity profiles be minimized during synthesis?

  • Solutions :

  • Recrystallization from tert-butyl methyl ether (MTBE) to remove polar byproducts.
  • Use of scavenger resins (e.g., QuadraPure™) to trap reactive intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Racemic-(3S,5S)-Tert-Butyl 3-Hydroxy-1-Oxa-7-Azaspiro[4.5]Decane-7-Carboxylate
Reactant of Route 2
Reactant of Route 2
Racemic-(3S,5S)-Tert-Butyl 3-Hydroxy-1-Oxa-7-Azaspiro[4.5]Decane-7-Carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.